molecular formula C11H16N2O B3021299 Ethyl DL-Phenylalaninamide CAS No. 131100-60-2

Ethyl DL-Phenylalaninamide

Cat. No.: B3021299
CAS No.: 131100-60-2
M. Wt: 192.26 g/mol
InChI Key: GSWXUVSUISRNSZ-UHFFFAOYSA-N
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Description

Ethyl DL-Phenylalaninamide is a synthetic compound with the molecular formula C11H16N2O It is derived from phenylalanine, an essential amino acid, and is characterized by the presence of an ethyl group attached to the amide nitrogen

Biochemical Analysis

Biochemical Properties

Ethyl DL-Phenylalaninamide plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with carboxypeptidase A, an enzyme involved in protein digestion. This compound inhibits the activity of carboxypeptidase A, preventing the degradation of enkephalins, which are endogenous opioid peptides. This inhibition can lead to increased levels of enkephalins, potentially affecting pain perception and modulation .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell growth, antioxidant activity, and the production of phenylpropanoids in cell cultures. For example, in Rhodiola imbricata cell cultures, the addition of phenylalanine, a related compound, enhanced cell growth and the production of bioactive compounds such as rosavin and p-coumaric acid . This compound may similarly impact cellular metabolism and gene expression, although specific studies on this compound are limited.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and receptors. It binds to carboxypeptidase A, inhibiting its activity and preventing the degradation of enkephalins . This binding interaction is crucial for its potential analgesic effects. Additionally, this compound may interact with other biomolecules, influencing various signaling pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that phenylalanine derivatives, including this compound, can degrade over time, affecting their efficacy and potency . Long-term exposure to this compound may lead to changes in cellular function and metabolism, although specific data on this compound are limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as pain modulation and enhanced antioxidant activity. At higher doses, this compound may cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as carboxypeptidase A, influencing the metabolism of enkephalins and other peptides . The compound may also affect the biosynthesis and degradation of phenylalanine and its derivatives, impacting overall metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the L-type amino acid transporter 1 (LAT1) is responsible for transporting large neutral amino acids, including phenylalanine analogs . This compound may utilize similar transport mechanisms, affecting its localization and accumulation within cells.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, affecting its activity and function. For instance, phenylalanine analogs have been shown to localize to various subcellular compartments, including the cytoplasm and mitochondria . This compound may exhibit similar localization patterns, impacting its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl DL-Phenylalaninamide typically involves the reaction of DL-phenylalanine with ethylamine. The process can be summarized as follows:

    Starting Materials: DL-phenylalanine and ethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a coupling reagent such as propylphosphonic anhydride (T3P) and a base like triethylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl DL-Phenylalaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl DL-Phenylalaninamide has several applications in scientific research:

Comparison with Similar Compounds

    Phenylalanine: An essential amino acid and precursor to Ethyl DL-Phenylalaninamide.

    DL-Phenylalanine: The racemic mixture of D- and L-phenylalanine.

    Ethyl L-Phenylalaninamide: The L-isomer of the compound.

Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ethyl group and amide linkage differentiate it from other phenylalanine derivatives, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-amino-N-ethyl-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-13-11(14)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWXUVSUISRNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(CC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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